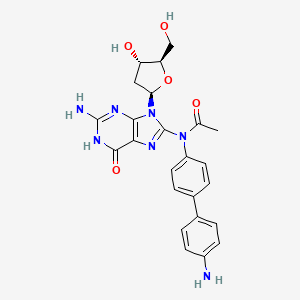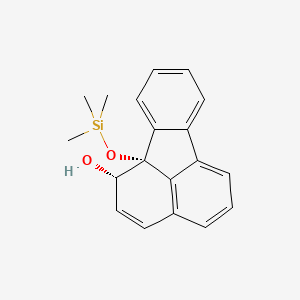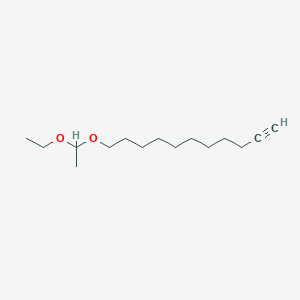
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride is an organic compound that belongs to the class of hydrazonoyl chlorides This compound is characterized by the presence of an iodophenyl group attached to a hydrazonoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 4-iodoaniline with ethyl oxalyl chloride to form the corresponding hydrazone intermediate. This intermediate is then treated with thionyl chloride to yield the final product. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents like thionyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The hydrazonoyl moiety can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The iodophenyl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve mild bases like triethylamine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in the presence of solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Products include substituted hydrazonoyl derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific redox conditions.
Coupling Reactions: Biaryl compounds are the major products.
Wissenschaftliche Forschungsanwendungen
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the hydrazonoyl chloride moiety can undergo nucleophilic attack. These interactions can modulate the activity of biological targets and pathways, making the compound useful in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Iodophenyl)-2-oxopropanehydrazonoyl bromide
- N-(4-Iodophenyl)-2-oxopropanehydrazonoyl fluoride
- N-(4-Iodophenyl)-2-oxopropanehydrazonoyl iodide
Uniqueness
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride is unique due to its specific reactivity profile, which is influenced by the presence of the iodophenyl group and the hydrazonoyl chloride moiety. This combination allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
83323-15-3 |
|---|---|
Molekularformel |
C9H8ClIN2O |
Molekulargewicht |
322.53 g/mol |
IUPAC-Name |
N-(4-iodophenyl)-2-oxopropanehydrazonoyl chloride |
InChI |
InChI=1S/C9H8ClIN2O/c1-6(14)9(10)13-12-8-4-2-7(11)3-5-8/h2-5,12H,1H3 |
InChI-Schlüssel |
XIXYGBBMNJVAMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)
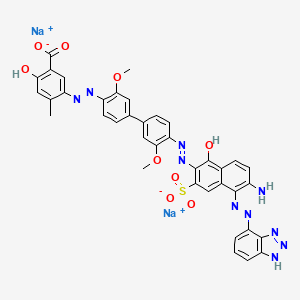

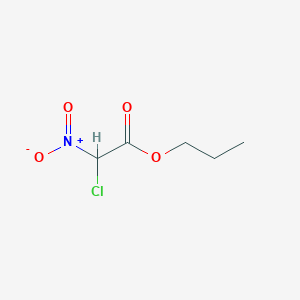
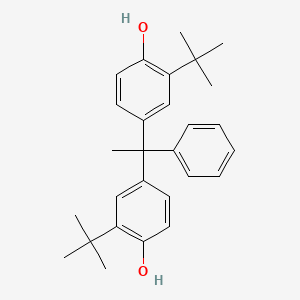
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)


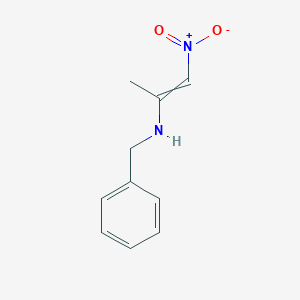

![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)
